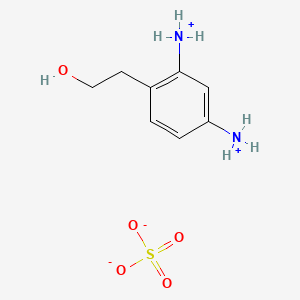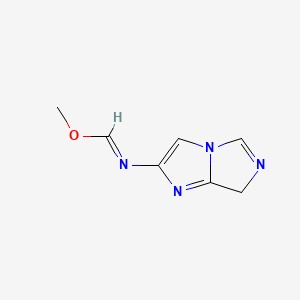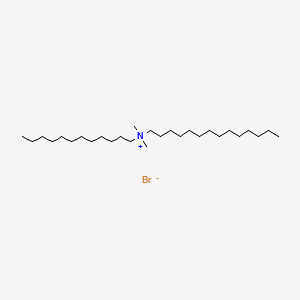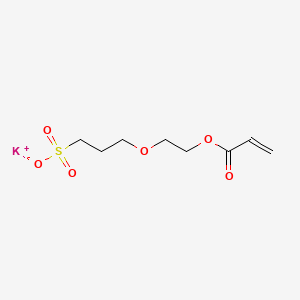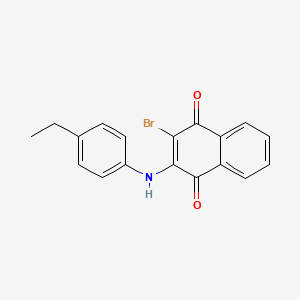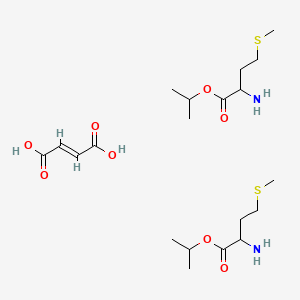
Bis(O-isopropyl-DL-methionine) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(O-isopropyl-DL-methionine) fumarate: is a chemical compound with the molecular formula C20H38N2O8S2 and a molecular weight of 498.7 g/mol It is known for its unique structure, which includes two isopropyl-DL-methionine moieties linked by a fumarate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(O-isopropyl-DL-methionine) fumarate typically involves the esterification of DL-methionine with isopropyl alcohol, followed by the reaction with fumaric acid. The process can be summarized as follows:
Esterification: DL-methionine is reacted with isopropyl alcohol in the presence of an acid catalyst to form O-isopropyl-DL-methionine.
Formation of Bis(O-isopropyl-DL-methionine): Two molecules of O-isopropyl-DL-methionine are then reacted with fumaric acid to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(O-isopropyl-DL-methionine) fumarate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(O-isopropyl-DL-methionine) fumarate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of sulfur-containing amino acids on cellular processes. It serves as a model compound for investigating the metabolism and function of methionine derivatives .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its ability to protect cells from oxidative stress and its potential role in treating diseases related to oxidative damage .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Wirkmechanismus
The mechanism of action of Bis(O-isopropyl-DL-methionine) fumarate involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also modulate the activity of enzymes involved in methionine metabolism, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
O-isopropyl-DL-methionine: A precursor in the synthesis of Bis(O-isopropyl-DL-methionine) fumarate.
DL-methionine: A sulfur-containing amino acid with similar antioxidant properties.
Dimethyl fumarate: A compound with similar fumarate moiety but different biological activities.
Uniqueness: this compound is unique due to its dual methionine moieties linked by a fumarate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
20772-50-3 |
|---|---|
Molekularformel |
C20H38N2O8S2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;propan-2-yl 2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C8H17NO2S.C4H4O4/c2*1-6(2)11-8(10)7(9)4-5-12-3;5-3(6)1-2-4(7)8/h2*6-7H,4-5,9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
HJPAWJBAADASMW-WXXKFALUSA-N |
Isomerische SMILES |
CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


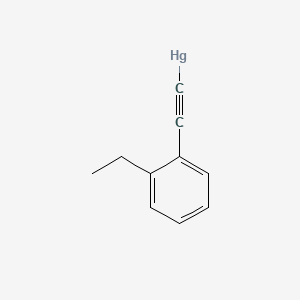
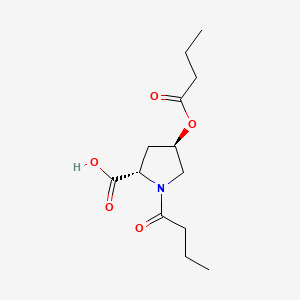
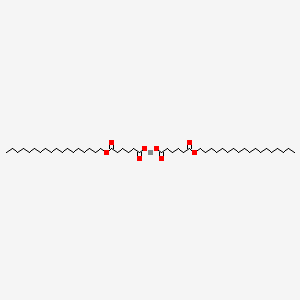

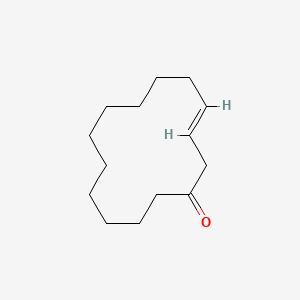
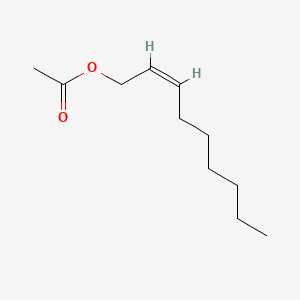


![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
